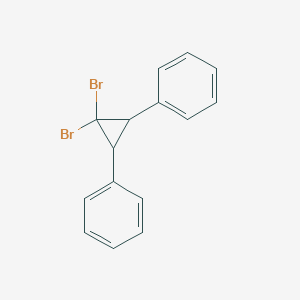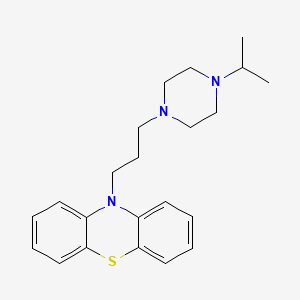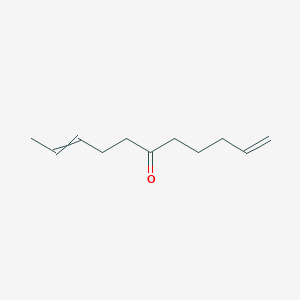
Undeca-1,9-dien-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undeca-1,9-dien-6-one is an organic compound with the molecular formula C11H18O. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) within its structure. This compound is notable for its unique structure, which includes two double bonds located at the 1st and 9th positions of the undecane chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Undeca-1,9-dien-6-one can be synthesized through various methods. One common approach involves the cross-metathesis reaction. For instance, undeca-1,10-dien-6-one can be reacted with ethyl acrylate in the presence of a Hoveyda-Grubbs 2nd generation catalyst. The reaction is typically carried out in dichloromethane under an inert atmosphere (argon or nitrogen) and requires multiple additions of the catalyst over a period of 72 hours .
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Undeca-1,9-dien-6-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group into an alcohol group.
Substitution: The double bonds in the compound can participate in various substitution reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions typically use halogens (Cl2, Br2) in the presence of a catalyst or under UV light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Undeca-1,9-dien-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which Undeca-1,9-dien-6-one exerts its effects involves interactions with various molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the double bonds in the compound can participate in electron transfer reactions, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
5,9-Undecadien-2-one, 6,10-dimethyl-:
6,10-Dimethyl-5,9-undecadien-2-one: Another related compound with similar chemical properties.
Uniqueness
Undeca-1,9-dien-6-one is unique due to its specific placement of double bonds and the absence of additional substituents, which gives it distinct reactivity and applications compared to its analogs.
Propiedades
Número CAS |
106225-65-4 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
undeca-1,9-dien-6-one |
InChI |
InChI=1S/C11H18O/c1-3-5-7-9-11(12)10-8-6-4-2/h3-4,6H,1,5,7-10H2,2H3 |
Clave InChI |
TYGVITAFECUXOC-UHFFFAOYSA-N |
SMILES canónico |
CC=CCCC(=O)CCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(4-methylphenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B14336211.png)
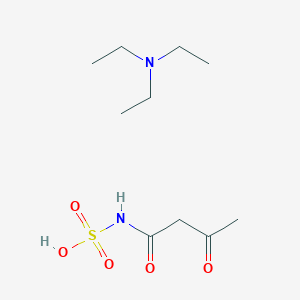


![7-Oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14336225.png)

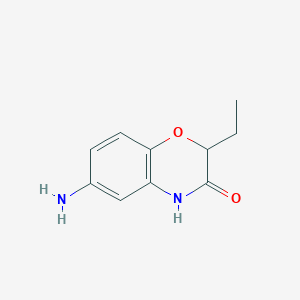
![Carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol](/img/structure/B14336255.png)
